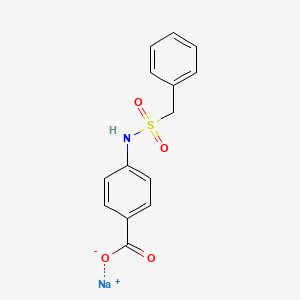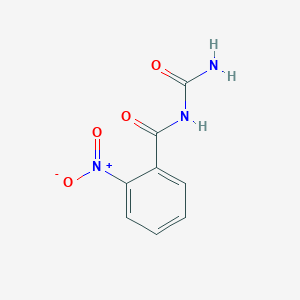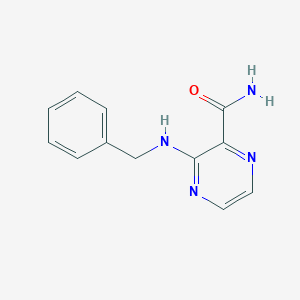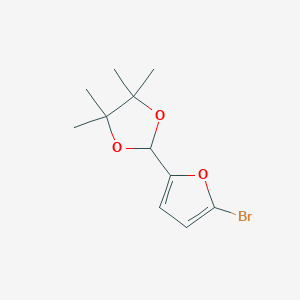
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C11H15BrO3. This compound features a brominated furan ring attached to a dioxolane ring, which is further substituted with four methyl groups. The presence of the bromine atom and the dioxolane ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the bromination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the bromination of 5-furan-2-yl-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromofuran-2-yl-methanol is then reacted with acetone and an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring can facilitate binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Lacks the tetramethyl substitution, making it less sterically hindered.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, affecting its reactivity and stability.
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxepane: Features a larger dioxepane ring, which can influence its chemical properties.
Uniqueness
2-(5-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its specific combination of a brominated furan ring and a tetramethyl-substituted dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable for various chemical transformations and applications .
Properties
CAS No. |
64649-80-5 |
|---|---|
Molecular Formula |
C11H15BrO3 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO3/c1-10(2)11(3,4)15-9(14-10)7-5-6-8(12)13-7/h5-6,9H,1-4H3 |
InChI Key |
FIZKLFXXRMBRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(O2)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


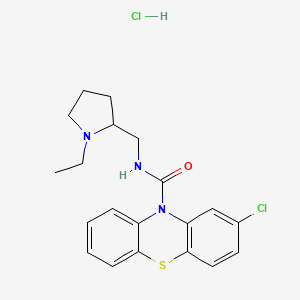

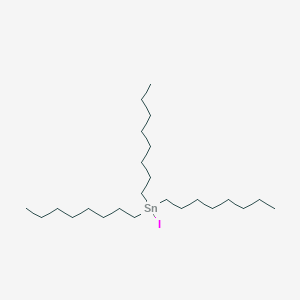
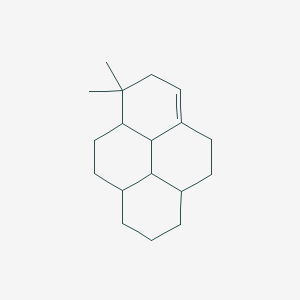
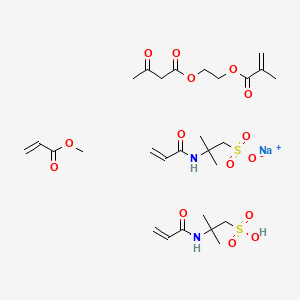
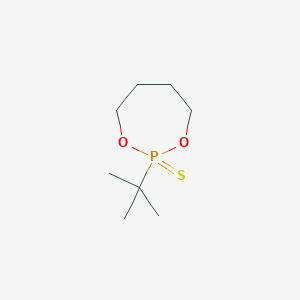
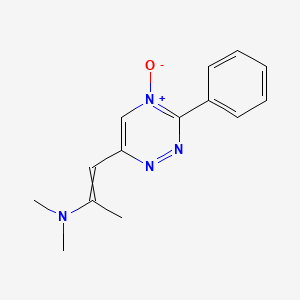

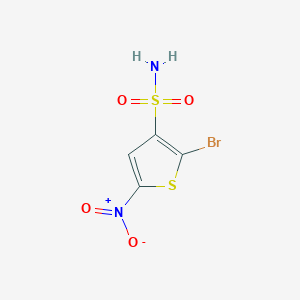
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
